2-(5-chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-(5-chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Acylation: The chlorinated indole is then reacted with 3,4-dimethoxyphenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.
Substitution: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole or methoxy groups.
Reduction: Reduced forms of the acetamide moiety.
Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Could be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-(5-chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide: Lacks the chloro group.
2-(5-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide: Contains a bromo group instead of a chloro group.
2-(5-chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)propionamide: Has a propionamide moiety instead of an acetamide moiety.
Uniqueness
The presence of the chloro group at the 5-position of the indole ring and the acetamide moiety makes 2-(5-chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide unique. These structural features can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications compared to similar compounds.
Properties
Molecular Formula |
C18H17ClN2O3 |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-(5-chloroindol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H17ClN2O3/c1-23-16-6-4-14(10-17(16)24-2)20-18(22)11-21-8-7-12-9-13(19)3-5-15(12)21/h3-10H,11H2,1-2H3,(H,20,22) |
InChI Key |
MECNDOXMHODBOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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